2-Methoxy-4-(2-phenylvinyl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(2-phenylvinyl)phenyl acetate is an organic compound with the molecular formula C17H16O3. This compound is characterized by a methoxy group and a phenylvinyl group attached to a phenyl acetate backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(2-phenylvinyl)phenyl acetate typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxyphenol and phenylacetylene.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a palladium catalyst and a base such as potassium carbonate.
Procedure: The 2-methoxyphenol is first acetylated using acetic anhydride to form 2-methoxyphenyl acetate. This intermediate is then subjected to a Heck coupling reaction with phenylacetylene in the presence of a palladium catalyst to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-throughput screening for catalyst optimization can also enhance yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-Methoxy-4-(2-phenylvinyl)phenyl acetate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound can lead to the formation of alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Methoxy-4-(2-phenylvinyl)phenyl acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Methoxy-4-(2-phenylvinyl)phenyl acetate exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(2-propenyl)phenyl acetate: Similar structure but with a propenyl group instead of a phenylvinyl group.
2-Methoxy-4-(2-thienylvinyl)phenyl acetate: Contains a thienylvinyl group instead of a phenylvinyl group.
Uniqueness
2-Methoxy-4-(2-phenylvinyl)phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C17H16O3 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-2-phenylethenyl]phenyl] acetate |
InChI |
InChI=1S/C17H16O3/c1-13(18)20-16-11-10-15(12-17(16)19-2)9-8-14-6-4-3-5-7-14/h3-12H,1-2H3/b9-8+ |
InChI Key |
XPWHFTQUOIMIEH-CMDGGOBGSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/C2=CC=CC=C2)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.